molecular formula C11H12INO4 B047569 Diethyl 4-iodopyridine-2,6-dicarboxylate CAS No. 120491-90-9

Diethyl 4-iodopyridine-2,6-dicarboxylate

Cat. No. B047569
M. Wt: 349.12 g/mol
InChI Key: OPCIHVVDMSLUOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 4-iodopyridine-2,6-dicarboxylate involves several key steps, including halogenation and esterification. A notable method is the catalytic reductive debromination of diethyl 4-bromopyridine-2,6-dicarboxylate using palladium black as a catalyst, resulting in high yields and precise incorporation of deuterium at specific positions, indicating the efficiency and selectivity of the synthesis approach (Herdering & Krüger, 1998).

Scientific Research Applications

  • Cancer Research : Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates have been shown to induce apoptosis in colon cancer cells, suggesting potential as cancer therapeutics with varying cytotoxicities (Ahn et al., 2018).

  • Reactive Derivative Synthesis : Diethyl 2,6-dioxoazulene-1,3-dicarboxylate is a reactive derivative of 2,6-azulenedione, highlighting its use in creating new chemical structures (Morita & Takase, 1977).

  • Pharmaceutical Research : Compounds like diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates have shown strong α-glucosidase inhibitory activity, suggesting their potential in medicinal chemistry and pharmaceutical research (Shaik et al., 2020).

  • Crystallography and Structural Analysis : Certain diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate compounds have been studied for their hydrogen-bonding networks, which are vital in understanding molecular structures and interactions (Metcalf & Holt, 2000).

  • Building Blocks for Synthesis : The functionalization of trihalopyridines, including derivatives similar to Diethyl 4-iodopyridine-2,6-dicarboxylate, provides valuable new building blocks for various chemical syntheses, important in pharmaceutical and materials research (Bobbio & Schlosser, 2001).

  • Synthesis of Multifunctional Compounds : Novel multifunctional compounds have been synthesized using derivatives of pyridine-2,6-dicarboxylic acid, illustrating the versatility of these compounds in creating complex molecules with potential pharmaceutical applications (Yin & Tan, 2003).

Safety And Hazards

Diethyl 4-iodopyridine-2,6-dicarboxylate is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

diethyl 4-iodopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCIHVVDMSLUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556543
Record name Diethyl 4-iodopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-iodopyridine-2,6-dicarboxylate

CAS RN

120491-90-9
Record name Diethyl 4-iodopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of diethyl 4-bromopyridine-2,6-dicarboxylate (8.36 g, 27.7 mmol), 57% (w/w) aqueous hydriodic acid (31.05 g, 138.4 mmol) and EtOH (67 mL) was stirred at 50° C. for 1 h and neutralized with saturated NaHCO3 solution. The product was extracted from the aqueous phase with CH2Cl2 (2×300 mL). The combined organic fractions were dried with Na2SO4 and evaporated to dryness. Yield was 5.24 g (54%). ESI-TOF-MS [M+H]+: calc. for C11H13INO4+ 349.99. found 349.99.
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
31.05 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Klangwart, C Ruijs, CS Hawes… - Supramolecular …, 2022 - Taylor & Francis
The synthesis and characterisation of tripodal ligand 1 containing 1,3,5-benzenetricarboxamide core and diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is described. The crystal …
Number of citations: 3 www.tandfonline.com
C Hawes - Supramolecular Chemistry, 2022 - keele-repository.worktribe.com
The synthesis and characterisation of tripodal ligand 1 containing 1,3,5-benzenetricarboxamide core and diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is described. The crystal …
Number of citations: 0 keele-repository.worktribe.com
YK Liu, XH Zhou - Chinese Journal of Structural Chemistry, 2020 - ccspublishing.org.cn
A new terbium (Ⅲ) metal-organic framework [Tb (HL)(H 2 O)](TbL) based on a new synthetic ligand 9-(2, 6-dicarboxy-pyridin-4-yl)-9H-carbazole-3, 6-dicarboxylic acid (H 4 L) has been …
Number of citations: 2 www.ccspublishing.org.cn
S Di Pietro, N Gautier, D Imbert, J Pécaut… - Dalton …, 2016 - pubs.rsc.org
Here we report the straightforward synthesis of the ligands Ltz, LtzC8, LtzPEG, LtzAnis and LAnis presenting the same pyridine-bistetrazolate (pytz, L) chelating scaffold but different …
Number of citations: 21 pubs.rsc.org

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